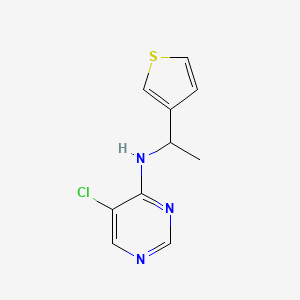
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine involves the inhibition of protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. This compound binds to the ATP-binding site of protein kinases and prevents the phosphorylation of downstream targets, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine in laboratory experiments is its potential as a selective inhibitor of protein kinases. This compound has also been reported to have good solubility and stability, making it suitable for in vitro and in vivo studies. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for the study of 5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine. One potential direction is the development of more potent and selective inhibitors of protein kinases, which can be used for the treatment of various diseases, including cancer. Another direction is the evaluation of the toxicity and pharmacokinetics of this compound in preclinical and clinical studies, which are essential for its potential applications in drug development. Finally, the study of the molecular mechanisms underlying the effects of this compound on cellular processes can provide valuable insights into the development of novel therapeutic strategies.
Synthesis Methods
The synthesis of 5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine has been reported through various methods, including the reaction of 5-chloro-4-aminopyrimidine with 1-(3-thienyl)ethanone in the presence of a catalyst. Another method involves the reaction of 5-chloro-2,4-diaminopyrimidine with 1-(3-thienyl)ethanone in the presence of a reducing agent.
Scientific Research Applications
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine has been extensively studied for its potential applications in drug discovery and development. It has been reported as a potential inhibitor of protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has also been studied for its potential applications in cancer therapy, as it has shown promising results in inhibiting the growth of cancer cells.
properties
IUPAC Name |
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-7(8-2-3-15-5-8)14-10-9(11)4-12-6-13-10/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZHRQYQRQDAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)NC2=NC=NC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

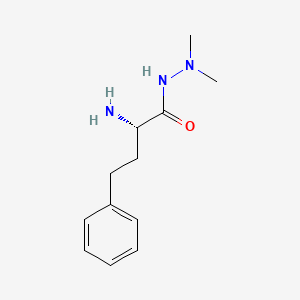
![(2S)-2-[(3-bromo-4-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632814.png)

![6-[(1-Hydroxy-2-phenylpropan-2-yl)amino]pyridine-3-carbonitrile](/img/structure/B6632829.png)
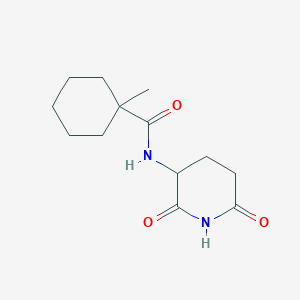
![4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine](/img/structure/B6632840.png)


![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)
![8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)
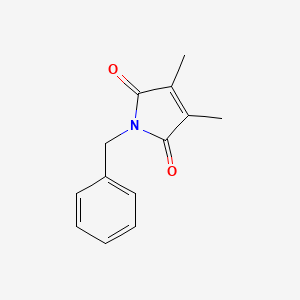
![3-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B6632869.png)
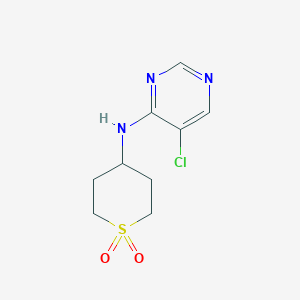
![[1-[(5-Fluoro-2-methylphenyl)methyl]imidazol-2-yl]methanol](/img/structure/B6632892.png)